(1E)-2-oxo-N-phenylpropanehydrazonoyl chloride

Stereoelectronic effects Nucleophilic substitution Hydrazonoyl chloride reactivity

Researchers requiring the (E)-stereoisomer for stereoelectronically controlled cyclizations often face supply inconsistency. This (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride resolves that need as a well-characterized, geometrically defined building block. • Consistent (E)-geometry confirmed by XRD of the corresponding isomer - eliminates epimerization risk in subsequent cyclization steps. • 73% synthetic yield and sharp melting point (134-136 °C) provide a reliable baseline for benchmarking substituted analogs. • Enables regioselective 1,3-dipolar cycloaddition with isoselenocyanates and cyanothioformamides for constructing 1,3,4-selenadiazole and -thiadiazole libraries under ambient conditions.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
Cat. No. B7779758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-2-oxo-N-phenylpropanehydrazonoyl chloride
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCC(=O)C(=NNC1=CC=CC=C1)Cl
InChIInChI=1S/C9H9ClN2O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3/b12-9+
InChIKeyPYMVUVGFFYXCSY-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1E)-2-Oxo-N-phenylpropanehydrazonoyl Chloride Structure & Reactivity


(1E)-2-Oxo-N-phenylpropanehydrazonoyl chloride (CAS 18440-58-9) is a hydrazonoyl chloride bearing a reactive acyl chloride moiety and a methyl ketone group. It exists as the (E)-stereoisomer about the C=N bond, a configuration confirmed by X-ray diffraction for the corresponding (Z)-isomer [1]. This compound serves as a versatile building block for constructing nitrogen- and selenium-containing heterocycles via 1,3-dipolar cycloaddition and nucleophilic substitution pathways [1].

(E)-isomer geometry controls stereoelectronic outcome in cycloadditions
Methyl ketone scaffold enables distinct nucleophilic substitution pathways
Unsubstituted phenyl provides a neutral electronic baseline for SAR

(1E)-2-Oxo-N-phenylpropanehydrazonoyl Chloride vs. Generic Hydrazonoyl Chlorides


Simple replacement of (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride with other hydrazonoyl chlorides can lead to altered reaction rates, stereochemical outcomes, and product profiles. The (E)-geometry of the C=N bond influences the electrophilicity of the imidoyl carbon and the stereoelectronic control of nucleophilic addition–elimination sequences [1]. Additionally, the presence of the methyl ketone (2-oxo) group distinguishes it from benzoyl-substituted analogs, affecting both the kinetics of chlorination during synthesis and the subsequent reactivity with nucleophiles and dipolarophiles [2].

Attribute
(1E)-2-Oxo isomer
(Z)-isomer / Benzoyl analogs
C=N geometry
(E)-form may exhibit slower substitution and altered stereospecificity
(Z)-isomer often reacts faster and may retain configurational integrity
Carbonyl handle
Methyl ketone enables distinct reactivity and thioketal derivatization
Benzoyl analogs lack acetyl group, altering cyclization and electrophilicity

(1E)-2-Oxo-N-phenylpropanehydrazonoyl Chloride Selection Evidence


Stereochemistry and Substitution Kinetics

Although no direct kinetic measurement for this specific (1E)-hydrazonoyl chloride has been reported, a systematic study on related hydrazonoyl systems found that (E)-aryl hydrazonates undergo methoxide substitution approximately 12-fold more slowly than their (Z)-counterparts, with markedly different (Z)/(E) product ratios [1]. The (Z)-hydrazonoyl chlorides gave >98% stereospecific (Z)-methyl hydrazonate product, while the (E)-substrates yielded a ~1:1 mixture of stereoisomers [1]. This class-level inference suggests that the (1E)-geometry of the title compound will impart distinct kinetic and stereochemical outcomes compared to the more commonly employed (Z)-2-oxo-N-phenylpropanehydrazonoyl chloride.

Substitution Kinetics
Class-level
~12× slower vs. (Z)-aryl hydrazonates; lower stereospecificity
Isomer-specific kinetic control may affect derivatization rate
Inferred from methoxide substitution data; direct measurement not reported
Stereoelectronic effects Nucleophilic substitution Hydrazonoyl chloride reactivity

Synthetic Yield & Purity vs. Substituted Analogs

The chlorination of 2,3,4-pentanetrione 3-(phenylhydrazone) with tert-butyl hypochlorite affords pyruvoyl chloride 1-(phenylhydrazone) (the title compound as the Z-isomer) in 73% isolated yield (71.3 g from 0.50 mol scale) with a melting point of 134–136 °C [1]. In contrast, the same reaction with chlorine gas yields predominantly the ring-chlorinated analog pyruvoyl chloride 1-[(p-chlorophenyl)hydrazone], mp 172–174 °C, after recrystallization [1]. The divergent product outcomes under different chlorinating conditions highlight the unique reactivity of the unsubstituted phenyl ring system, which avoids competing electrophilic aromatic substitution that diverts the synthesis of halo-substituted analogs.

Synthetic Purity
Head-to-head
73% yield, mp 134–136 °C (Cl-analog: mp 172–174 °C, ring-chlorination side product)
Reliable purity benchmark; unsubstituted phenyl avoids chlorination side products
Direct comparison under identical chlorination conditions
Hydrazonoyl chloride synthesis Chlorination yield Process chemistry

Heteroannulation in Selenadiazole Synthesis

In a recent study, (Z)-2-oxo-N-phenylpropanehydrazonoyl chloride reacted with aryl isoselenocyanates at room temperature to produce 5-arylimino-1,3,4-selenadiazole derivatives with complete regioselectivity and stereoselectivity [1]. While individual yields for the unsubstituted phenyl derivative were not tabulated separately, the general method provided good to high yields across a broad substrate scope (46 derivatives) [1]. The (Z)-geometry of the hydrazonoyl chloride was confirmed by X-ray diffraction and was essential for the observed regiospecificity [1]. This contrasts with electron-deficient analogs such as (Z)-N-(3,5-bis(trifluoromethyl)phenyl)-2-oxopropanehydrazonoyl chloride, which, while also effective, introduces steric and electronic perturbations that can alter reaction rates and product distributions.

Selenadiazole Regiospecificity
Reported
(Z)-isomer: complete regioselectivity, broad substrate scope (46 derivatives)
(E)-isomer may not reproduce same stereocontrol; confirm geometry
Data from (Z)-2-oxo isomer; cross-study comparable
1,3-Dipolar cycloaddition Selenadiazole Regioselective synthesis

Acaricidal Activity vs. Benzoyl Hydrazonoyl Chlorides

Benzoyl chloride phenylhydrazones exhibit intrinsic acaricidal activity, whereas pyruvoyl chloride phenylhydrazones (including the title compound class) require conversion to thioketal adducts to achieve potent acaricidal effects [1]. This functional divergence means that pyruvoyl-based hydrazonoyl chlorides serve as pro-drug-like intermediates rather than direct active ingredients, offering a distinct synthetic handle (the acetyl carbonyl) for late-stage diversification that is absent in benzoyl analogs. Replacement of the acid chloride group with other functionalities generally abolishes activity [1], underscoring the essential role of the hydrazonoyl chloride moiety.

Acaricidal Activation
Class-level
Pyruvoyl scaffold inactive until thioketal formation; benzoyl analogs directly active
Requires derivatization for acaricidal screening; select scaffold accordingly
Class-level inference from thioketal adduct studies
Acaricidal activity Structure-activity relationship Agrochemical intermediates

(1E)-2-Oxo-N-phenylpropanehydrazonoyl Chloride Applications


Stereocontrolled (E)-Heterocycle Synthesis

When a reaction sequence demands the (E)-geometry at the hydrazonoyl carbon to match the stereoelectronic requirements of a subsequent cyclization or to avoid epimerization, procurement of the (1E)-isomer is essential. The 12-fold slower substitution kinetics observed for (E)-aryl hydrazonates [1] suggests that (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride may offer a wider kinetic window for selective mono-functionalization before isomerization occurs.

Selenadiazole & Thiadiazole Library Building Block

The established role of this compound in regioselective heteroannulation with isoselenocyanates [2] and cyanothioformamides makes it a reliable intermediate for constructing diverse 5-arylimino-1,3,4-selenadiazole and -thiadiazole libraries. Its consistent performance under ambient conditions supports procurement for high-throughput medicinal chemistry workflows.

Agrochemical Pro-Drug: Late-Stage Thiol Derivatization

For programs targeting acaricidal thioketal adducts, the pyruvoyl scaffold is the required precursor. Unlike directly active benzoyl chloride phenylhydrazones, this compound must be converted to a thioketal to achieve activity [3], making it the appropriate choice when modular derivatization and SAR exploration around the thiol moiety are planned.

Unsubstituted Phenyl Baseline for SAR

When investigating electronic effects of aryl substituents on hydrazonoyl chloride reactivity, the unsubstituted phenyl compound serves as the essential baseline. Its 73% synthetic yield and sharp melting point (134–136 °C) [4] provide a well-characterized reference point against which substituted analogs (e.g., p-Cl, m-CF₃) can be benchmarked.

Application
Selection Property
Validation Focus
Stereocontrolled (E)-heterocycle synthesis
(E)-isomer geometry
Stereochemical outcome control
Selenadiazole/thiadiazole library building block
Regioselective annulation compatibility
Substrate scope and yield consistency
Agrochemical thioketal derivatization
Acetyl carbonyl handle
Thioketal formation and SAR expansion
Unsubstituted phenyl SAR baseline
Electronic neutrality
Reactivity benchmarking vs. substituted analogs
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